tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate is a compound that features a tert-butyl group, a propionamide group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a propionamide precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced technologies such as flow microreactors can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate include:
- tert-Butyl carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Properties
IUPAC Name |
tert-butyl N-[4-(propanoylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAVLAPTQLAOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129771 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-07-0 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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